(3-Methylpiperidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpiperidin-2-yl)methanamine, also known as MPM, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic intermediate that has been widely used in the synthesis of various pharmaceutical and agrochemical compounds. MPM has also been investigated for its potential as a therapeutic agent due to its unique chemical structure and pharmacological properties.
Scientific Research Applications
Asymmetric Synthesis Applications
- Synthesis of 2-(1-Aminoalkyl)piperidines : This chemical has been used in asymmetric synthesis processes. For example, the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines was achieved using (-)-2-cyano-6-phenyloxazolopiperidine, leading to the formation of [(2S)-2-methylpiperidin-2-yl]methanamine and other related compounds (Froelich et al., 1996).
Medical Imaging and Photocytotoxicity
- Iron(III) Complexes for Imaging and Photocytotoxicity : Iron(III) complexes involving this compound have been synthesized and evaluated for their photocytotoxic properties and utility in cellular imaging. These complexes have shown remarkable photocytotoxicity in red light and have been ingested in the nucleus of HeLa and HaCaT cells, indicating potential applications in medical imaging and cancer treatment (Basu et al., 2014).
Antidepressant Drug Candidates
- Serotonin 5-HT1A Receptor-Biased Agonists : Novel derivatives of this chemical have been designed as serotonin 5-HT1A receptor-biased agonists, demonstrating high affinity and selectivity. These compounds have shown promising antidepressant-like activity in vivo, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Anticonvulsant Agents
- Synthesis of Schiff Bases for Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine, related to (3-Methylpiperidin-2-yl)methanamine, have been synthesized and screened for anticonvulsant activity, showing significant seizures protection and potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Synthesis of Novel Compounds
- Synthesis of Various Derivatives : This chemical has been used in the synthesis of various derivatives, including oxadiazoles and azetidine derivatives, which have shown potential antibacterial and antifungal activities (Shimoga et al., 2018), (Rao et al., 2013).
properties
IUPAC Name |
(3-methylpiperidin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-3-2-4-9-7(6)5-8/h6-7,9H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTOOORAYUNLJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.